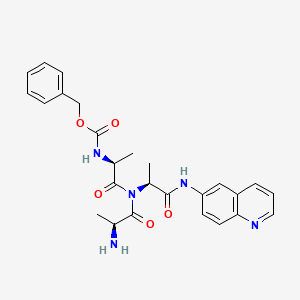
CAAAQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAAAQ is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of a quinoline ring attached to a peptide chain consisting of three alanine residues, which are protected by a carbobenzoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAAAQ typically involves the stepwise assembly of the peptide chain followed by the attachment of the quinoline ring. The process begins with the protection of the amino groups of the alanine residues using the carbobenzoxy group. The protected alanine residues are then sequentially coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the quinoline ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
CAAAQ undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The peptide chain can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The carbobenzoxy group can be removed through hydrogenolysis using palladium on carbon as a catalyst
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Palladium on carbon, hydrogen gas
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced peptide chain.
Substitution: Deprotected peptide chain
Scientific Research Applications
CAAAQ has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of CAAAQ involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. The peptide chain can interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)pyridine
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)isoquinoline
- 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)benzene
Uniqueness
CAAAQ is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the quinoline ring with the protected peptide chain enhances its stability and specificity in various applications .
Properties
CAS No. |
84614-60-8 |
|---|---|
Molecular Formula |
C26H29N5O5 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-2-aminopropanoyl]-[(2S)-1-oxo-1-(quinolin-6-ylamino)propan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H29N5O5/c1-16(27)24(33)31(25(34)17(2)29-26(35)36-15-19-8-5-4-6-9-19)18(3)23(32)30-21-11-12-22-20(14-21)10-7-13-28-22/h4-14,16-18H,15,27H2,1-3H3,(H,29,35)(H,30,32)/t16-,17-,18-/m0/s1 |
InChI Key |
PKIIMGRIJRIORH-BZSNNMDCSA-N |
SMILES |
CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H](C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N |
Key on ui other cas no. |
84614-60-8 |
Synonyms |
6-(N-carbobenzoxy-alanyl-alanyl-alanylamido)quinoline 6-(N-Cbz-Ala-Ala-Ala-amido)quinoline CAAAQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















